

PFI-3: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: PFI-3

Cat. No.: B1191706

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An In-depth Examination of the Selective SMARCA2/4 and PB1(5) Bromodomain Inhibitor

Abstract

PFI-3 is a potent, cell-permeable small molecule inhibitor that selectively targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex subunits SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1). By competitively binding to the acetyl-lysine binding pockets of these bromodomains, **PFI-3** disrupts the interaction of the SWI/SNF complex with acetylated histones, leading to alterations in chromatin structure and gene expression. This guide provides a comprehensive overview of **PFI-3**, including its commercial availability, physicochemical properties, mechanism of action, and detailed protocols for key in vitro and cellular assays. The information presented herein is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in epigenetics, chromatin biology, and drug discovery.

Commercial Availability and Suppliers

PFI-3 is readily available for research purposes from a variety of commercial suppliers worldwide. Researchers in Europe and the United States can procure this compound from the following reputable vendors:

- APEX BIO
- MedChemExpress[1]

- Cayman Chemical
- Selleck Chemicals
- Tocris Bioscience
- InvivoChem
- Abbexa

It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of **PFI-3** is provided in the table below. Proper storage and handling are crucial to maintain the integrity and activity of the compound.

Property	Value
CAS Number	1819363-80-8
Molecular Formula	C ₁₉ H ₁₉ N ₃ O ₂
Molecular Weight	321.37 g/mol
Appearance	Light yellow to green-yellow solid
Solubility	Soluble in DMSO (e.g., 100 mM) and ethanol (e.g., 5 mM with gentle warming)
Storage (Solid)	-20°C for up to 3 years
Storage (In solution)	-80°C for up to 6 months

Data compiled from multiple supplier websites.

Mechanism of Action and Signaling Pathway

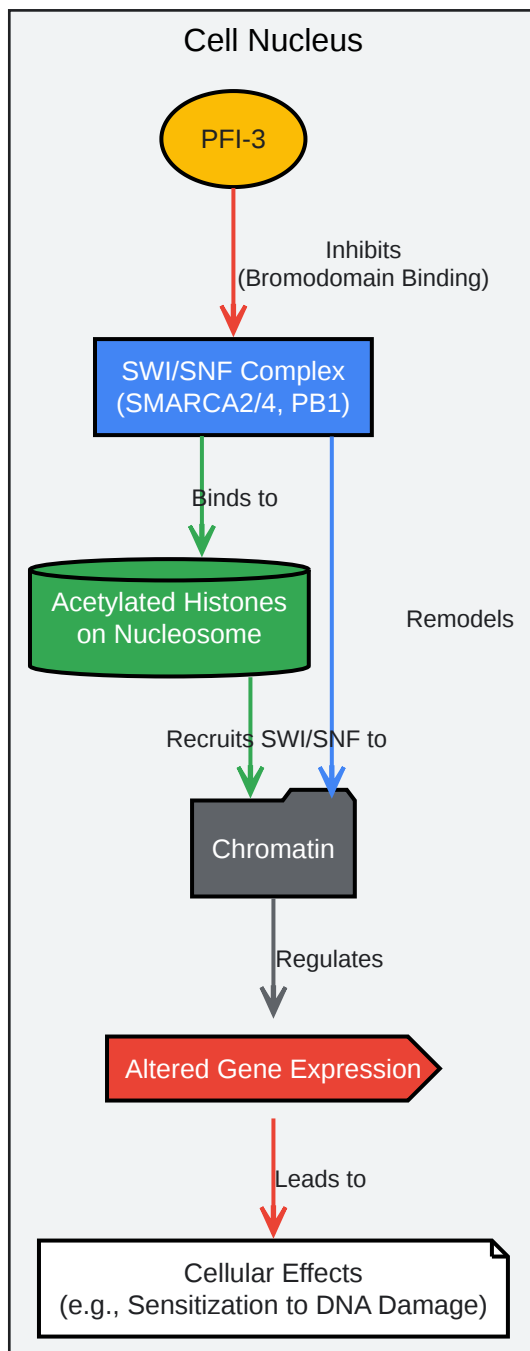
PFI-3 functions as a selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1), which are core components of the SWI/SNF chromatin

remodeling complex.[2][3] The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin by sliding, evicting, or altering the composition of nucleosomes.[4] This activity is crucial for regulating gene expression, DNA repair, and other essential cellular processes.

The bromodomains of SMARCA2/4 and PB1(5) recognize and bind to acetylated lysine residues on histone tails, thereby recruiting the SWI/SNF complex to specific genomic loci. **PFI-3** competitively inhibits this interaction, preventing the proper localization and function of the SWI/SNF complex.[5] This disruption of SWI/SNF-mediated chromatin remodeling can lead to changes in the expression of target genes and has been shown to sensitize cancer cells to DNA-damaging agents.[5]

Below is a diagram illustrating the signaling pathway affected by **PFI-3**.

PFI-3 Mechanism of Action

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PFI-3 inhibits the binding of the SWI/SNF complex to acetylated histones, altering gene expression.

Quantitative Data

The following tables summarize the reported binding affinities and cellular potencies of **PFI-3** from various studies.

Table 1: Biochemical Binding Affinities (Kd)

Target Bromodomain	Kd (nM)	Assay Method	Reference
SMARCA2	55 - 110	BROMOScan	[1]
SMARCA4	89	Isothermal Titration Calorimetry	[1]
PB1 (domain 5)	48	Not Specified	[3]

Table 2: Cellular Potency (IC50)

Cell Line	Assay	IC50 (μM)	Reference
HeLa (expressing GFP-SMARCA2-BD)	In situ cell extraction	5.78	[6]
SH-4 (Melanoma)	Cell Viability	4.27	[7]
KYSE-70 (Esophageal Cancer)	Cell Viability	7.13	[7]
NCI-H1650 (Lung Adenocarcinoma)	Cell Viability	8.67	[7]

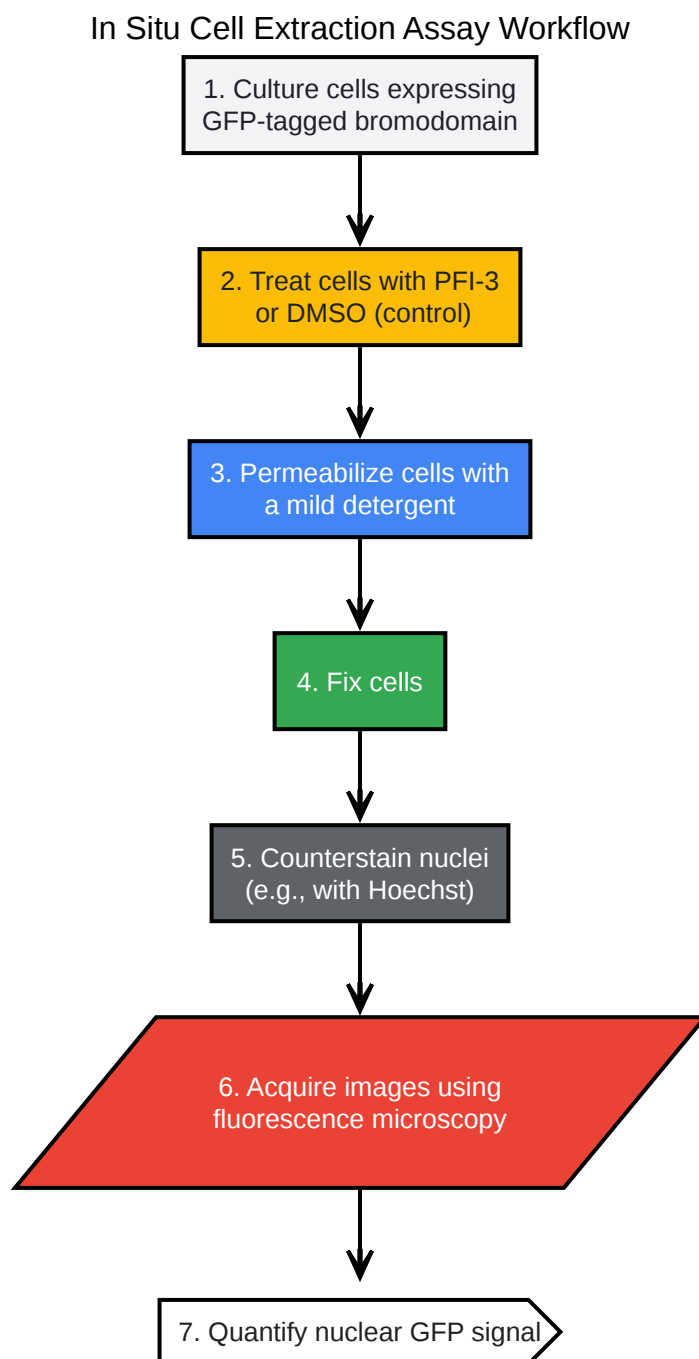
Experimental Protocols

Detailed methodologies for key experiments involving **PFI-3** are provided below. These protocols are based on published studies and may require optimization for specific cell types and experimental conditions.

In Situ Cell Extraction Assay

This assay is used to assess the ability of **PFI-3** to displace bromodomain-containing proteins from chromatin in living cells.

Workflow Diagram:



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Workflow for the in situ cell extraction assay to measure **PFI-3** target engagement.

Protocol:

- **Cell Culture:** Plate HeLa cells stably expressing a GFP-tagged SMARCA2 bromodomain onto glass coverslips in a 24-well plate. Allow cells to adhere and grow to 50-70% confluency.
- **Treatment:** Treat the cells with varying concentrations of **PFI-3** (e.g., 0.1 to 30 μ M) or DMSO as a vehicle control for 2-4 hours at 37°C.
- **Permeabilization:** Gently wash the cells with PBS. Permeabilize the cells by incubating with a buffer containing a mild detergent (e.g., 0.5% Triton X-100 in PBS) for 5 minutes at room temperature. This step removes soluble, non-chromatin-bound proteins.
- **Fixation:** Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- **Staining:** Wash the cells with PBS and counterstain the nuclei with a DNA dye such as Hoechst 33342 for 10 minutes.
- **Imaging and Analysis:** Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. Quantify the mean GFP fluorescence intensity within the nuclei. A decrease in nuclear GFP signal in **PFI-3**-treated cells compared to the control indicates displacement of the GFP-tagged bromodomain from chromatin.

Chromatin Fractionation Assay

This biochemical assay separates cellular components into cytoplasmic, soluble nuclear, and chromatin-bound fractions to determine the effect of **PFI-3** on the localization of endogenous SWI/SNF subunits.

Protocol:

- **Cell Lysis and Fractionation:**
 - Harvest cells treated with **PFI-3** or DMSO and wash with ice-cold PBS.

- Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer A: 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubate on ice to swell the cells.
- Lyse the cells by passing them through a narrow-gauge needle or using a Dounce homogenizer.
- Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
- Wash the nuclear pellet with hypotonic buffer.
- Nuclear Extraction:
 - Resuspend the nuclear pellet in a nuclear extraction buffer (e.g., Buffer B: 20 mM HEPES pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors) and incubate on ice with gentle agitation.
 - Centrifuge at high speed to pellet the chromatin and insoluble nuclear components. The supernatant is the soluble nuclear fraction.
- Chromatin Fraction:
 - Wash the chromatin pellet with nuclear extraction buffer.
 - Resuspend the final pellet in a suitable buffer (e.g., 1x SDS-PAGE loading buffer) and sonicate briefly to shear the DNA and solubilize the chromatin-bound proteins.
- Western Blot Analysis:
 - Analyze equal amounts of protein from the cytoplasmic, soluble nuclear, and chromatin-bound fractions by SDS-PAGE and Western blotting using antibodies against SWI/SNF subunits (e.g., SMARCA2, SMARCA4) and appropriate cellular compartment markers (e.g., tubulin for cytoplasm, lamin B1 for the nucleus). A decrease in the amount of a SWI/SNF subunit in the chromatin-bound fraction of **PFI-3**-treated cells indicates its displacement from chromatin.

Cell Viability Assay

This assay measures the effect of **PFI-3**, alone or in combination with other agents, on cell proliferation and survival.

Protocol:

- Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Treatment: Treat the cells with a serial dilution of **PFI-3**, a DNA-damaging agent (e.g., doxorubicin), or a combination of both. Include a DMSO-treated control.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- Viability Assessment: Add a viability reagent such as resazurin or a tetrazolium salt (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
- Measurement: Measure the absorbance or fluorescence using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the dose-response curves and determine the IC₅₀ values.

Conclusion

PFI-3 is a valuable chemical probe for investigating the biological roles of the SWI/SNF chromatin remodeling complex. Its selectivity for the bromodomains of SMARCA2/4 and PB1(5) allows for the targeted disruption of SWI/SNF function in a variety of experimental systems. The information and protocols provided in this guide are intended to facilitate the use of **PFI-3** in studies aimed at elucidating the mechanisms of chromatin regulation and exploring novel therapeutic strategies for diseases with dysregulated SWI/SNF activity, such as cancer. As with any small molecule inhibitor, it is essential to include appropriate controls and perform orthogonal experiments to validate findings.

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